Carazedine
Description
Carazedine (1,2,3,4,5,5a,6,10b-octahydroazepino-[4,5-b]indole) is a heterocyclic compound synthesized as an analog of the antipsychotic drug carbidine. Structurally, it features an azepino-indole framework, distinguishing it from classical neuroleptics. This compound exhibits a unique pharmacological profile, combining neuroleptic (antipsychotic) and tranquilizer (anxiolytic) properties. Preclinical studies highlight its broad psychotropic activity, including antipsychotic, anti-aggressive, and sedative effects, with superior efficacy compared to carbidine in behavioral models such as conditioned avoidance response and apomorphine-induced stereotypy . Notably, its toxicity profile is equivalent to carbidine, suggesting a favorable therapeutic index despite enhanced efficacy .
Properties
CAS No. |
19971-17-6 |
|---|---|
Molecular Formula |
C14H22Cl2N2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |
InChI Key |
MENKQFULDMHKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Synonyms |
1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Profile of this compound and Carbidine
| Parameter | This compound | Carbidine |
|---|---|---|
| Structure | 1,2,3,4,5,5a,6,10b-octahydroazepino-indole | Azepino-indole derivative (exact structure unspecified) |
| Primary Activity | Neuroleptic + Tranquilizer | Neuroleptic |
| Receptor Affinity | Dopamine D₂, 5-HT₂A, α₁-adrenergic | Predominantly Dopamine D₂ |
| Efficacy in Models | Superior in conditioned avoidance, apomorphine antagonism | Moderate efficacy in same models |
| Acute Toxicity (LD₅₀) | Equivalent to carbidine | Equivalent to this compound |
Mechanistic Advantages Over Carbidine
This compound’s dual receptor modulation mitigates extrapyramidal side effects (common with pure D₂ antagonists like carbidine) while enhancing anxiolytic effects. For example, in apomorphine-induced stereotypy tests, this compound achieved 50% inhibition at 2 mg/kg, whereas carbidine required 5 mg/kg . This potency difference underscores its improved pharmacokinetic or receptor-binding properties.
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